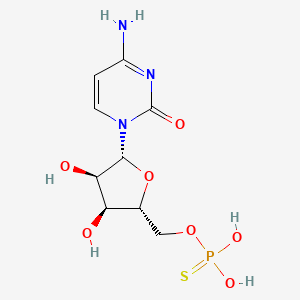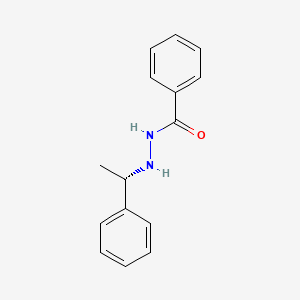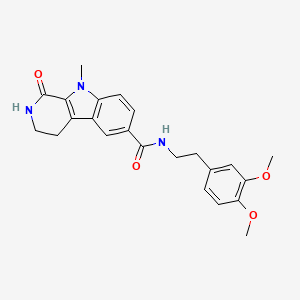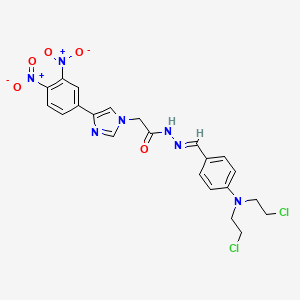
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
The synthesis of 1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The 3,4-dinitrophenyl group is then added, and the final step involves the attachment of the ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
化学反応の分析
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1H-Imidazole-1-acetic acid, 4-(3,4-dinitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with other similar compounds, such as:
1H-Imidazole-1-acetic acid derivatives: These compounds share the imidazole ring and acetic acid group but differ in their substituents.
Dinitrophenyl derivatives: Compounds with the dinitrophenyl group but different functional groups attached.
Hydrazide derivatives: Compounds containing the hydrazide moiety with various other functional groups. The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
93637-65-1 |
|---|---|
分子式 |
C22H21Cl2N7O5 |
分子量 |
534.3 g/mol |
IUPAC名 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(3,4-dinitrophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H21Cl2N7O5/c23-7-9-29(10-8-24)18-4-1-16(2-5-18)12-26-27-22(32)14-28-13-19(25-15-28)17-3-6-20(30(33)34)21(11-17)31(35)36/h1-6,11-13,15H,7-10,14H2,(H,27,32)/b26-12+ |
InChIキー |
ZUTNGXDQRWHKQN-RPPGKUMJSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



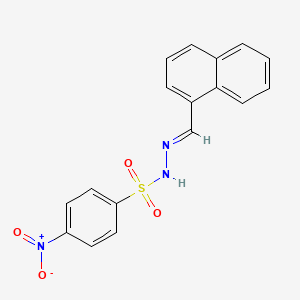

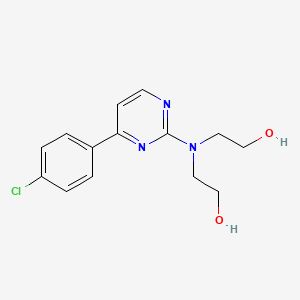
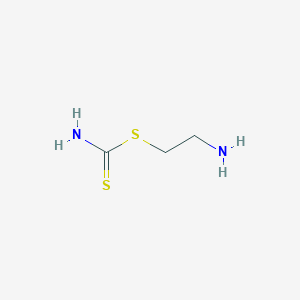
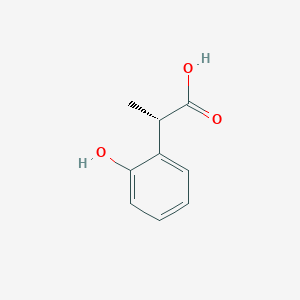
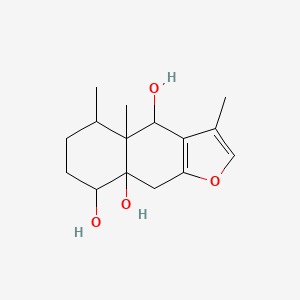
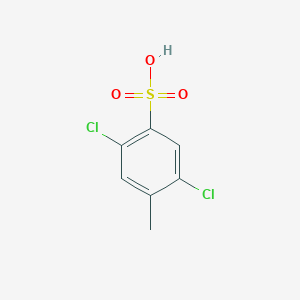
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
